molecular formula C10H10N2 B3116347 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile CAS No. 215798-85-9

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile

Cat. No. B3116347
CAS RN: 215798-85-9
M. Wt: 158.2 g/mol
InChI Key: VJRSNTBWCLOWAP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The molecular weight of this compound is 158.20 .


Synthesis Analysis

The synthesis of this compound involves various synthetic strategies for constructing the core scaffold . A two-step procedure has been developed that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string N#Cc1cccc2CCNCc12 .

Scientific Research Applications

Synthesis of Alkaloids and Natural Products

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile has been utilized in the synthesis of complex natural products and alkaloids. For instance, it serves as a starting material for synthesizing lamellarin U and lamellarin G trimethyl ether, which are compounds with potential therapeutic applications. This synthesis process allows the introduction of acid-sensitive protecting groups, which would otherwise be cleaved under harsh conditions typical in classical synthetic methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).

Preparation of Various Alkaloids

This compound is also crucial in the enantioselective synthesis of various alkaloids. Controlled deprotonation and subsequent alkylation of this compound yield 3,4-dihydroisoquinolines, which are precursors for alkaloids like laudanidine, armepavine, laudanosine, corytenchine, and tetrahydropseudoepiberberine. These alkaloids have diverse biological activities, making this process valuable for pharmaceutical research (Blank & Opatz, 2011).

Catalytic Asymmetric Synthesis

The compound plays a significant role in novel catalytic stereoselective strategies for synthesizing tetrahydroisoquinoline scaffolds. These scaffolds are crucial in natural products and exhibit a wide range of bioactivities. The development of these novel synthetic methods is essential for the total synthesis of various alkaloid natural products, which are often used in pharmaceuticals (Liu et al., 2015).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRSNTBWCLOWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-t-butyloxycarbonyl-8-cyano-1,2,3,4-tetrahydroisoquinoline (1.4 g, 5.4 mmol) and trifluoroacetic acid (2 ml) in dichloromethane (20m1) was stirred at 40° C. for 16 h. Mixture was evaporated in vacuo and the resulting residue partitioned between dichloromethane and saturated potassium carbonate solution. The aqueous layer was extracted with more dichloromethane (2×100 ml). The combined organic extracts were dried (Na2SO4) and evaporated in vacuo to afford the desired product as an amber oil (0.9 g, 100%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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